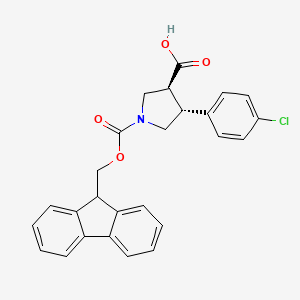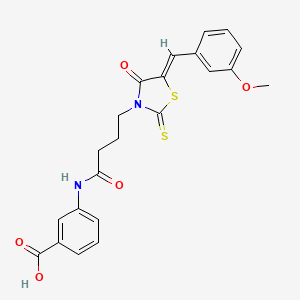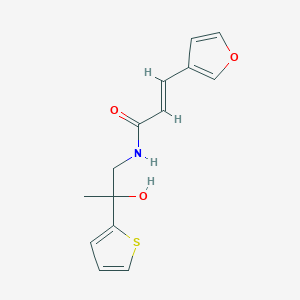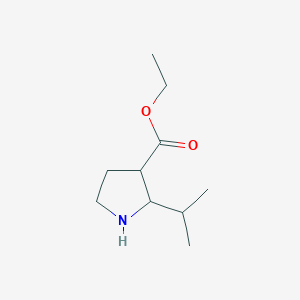![molecular formula C22H23ClN4O3S B2739004 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451466-87-8](/img/no-structure.png)
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also contains a quinazolinone group, which is a type of heterocyclic compound. The presence of the methoxyethyl and chlorophenyl groups suggests that this compound could have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring would provide a basic center, the quinazolinone would contribute to aromaticity and potential hydrogen bonding, and the methoxyethyl and chlorophenyl groups could influence the compound’s overall polarity and reactivity .Aplicaciones Científicas De Investigación
Antitumor Applications
Quinazoline derivatives containing piperazine moieties have shown potent antiproliferative activities against various cancer cell lines, such as A549 (lung cancer), HepG2 (liver cancer), K562 (leukemia), and PC-3 (prostate cancer). A study revealed that specific derivatives demonstrated excellent activity and were able to inhibit cell migration, proliferation, and induce apoptosis in A549 and PC-3 cells, displaying biological activity comparable to gefitinib, a well-known cancer therapy drug (Li et al., 2020). Additionally, other research has synthesized and tested various quinazoline derivatives for their antitumor and antiviral activities, highlighting their broad-spectrum antitumor activity and moderate selectivity toward leukemia cell lines (El-Sherbeny et al., 2003).
Antibacterial and Antifungal Applications
The synthesis and evaluation of quinazoline derivatives have also been explored for their antibacterial and antifungal activities. A study involving the synthesis of terazosin hydrochloride derivatives, starting from 2-chloro-6, 7-dimethoxy–quinazoline-4-amine, demonstrated potent antibacterial activity against various bacteria including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as antifungal activity against Candida albicans (Kumar et al., 2021). Another study synthesized new derivatives incorporating sulfonamido-4-thiazolidinone with quinazolin-4(3H)-ones, showing promising antibacterial activity and pronounced antifungal activity against C. albicans (Patel et al., 2010).
Antihypertensive Applications
Research into piperidine derivatives with a quinazoline ring system has identified compounds with potential as antihypertensive agents. One study synthesized piperidine derivatives and tested them for antihypertensive activity, finding that certain compounds showed significant activity, with one being approximately 23 times more potent than papaverine in relaxing effects on blood vessels (Eguchi et al., 1991).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one with 4-(3-chlorophenyl)piperazine-1-carboxylic acid followed by the removal of the protecting group.", "Starting Materials": [ "7-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one", "4-(3-chlorophenyl)piperazine-1-carboxylic acid" ], "Reaction": [ "The 4-(3-chlorophenyl)piperazine-1-carboxylic acid is activated by the use of a coupling agent such as EDCI or DCC.", "The activated acid is then added to a solution of 7-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one in a suitable solvent such as DMF or DMSO.", "The reaction mixture is stirred at room temperature for several hours until completion.", "The protecting group on the piperazine ring is then removed using a suitable reagent such as TFA or HCl.", "The resulting product is purified by column chromatography to yield the desired compound." ] } | |
Número CAS |
451466-87-8 |
Nombre del producto |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Fórmula molecular |
C22H23ClN4O3S |
Peso molecular |
458.96 |
Nombre IUPAC |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H23ClN4O3S/c1-30-12-11-27-21(29)18-6-5-15(13-19(18)24-22(27)31)20(28)26-9-7-25(8-10-26)17-4-2-3-16(23)14-17/h2-6,13-14H,7-12H2,1H3,(H,24,31) |
Clave InChI |
FVGUBOJXXQHXGK-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B2738928.png)


![2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2738935.png)




![N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2738942.png)
